7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one
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Overview
Description
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one is a hydroxycoumarin derivative. This compound is characterized by the presence of a hydroxy group at position 7, a propyl group at position 4, and a 4-methoxyphenyl group at position 3 on the coumarin backbone . Hydroxycoumarins are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions typically include heating the reactants in an acidic medium, such as sulfuric acid or aluminum chloride, to facilitate the formation of the coumarin ring.
Industrial Production Methods
For industrial production, the Pechmann condensation method can be optimized by using various Lewis acids and adjusting the reaction conditions to maximize yield and purity . Additionally, green chemistry approaches, such as using microwave or ultrasound energy, can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at position 7 can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the JAK/STAT pathway.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
7-Hydroxy-3-(4-methoxyphenyl)-4-propyl-2H-chromen-2-one is unique due to the presence of a propyl group at position 4, which can influence its biological activity and chemical reactivity compared to other similar compounds. This structural variation can lead to differences in its pharmacokinetic properties and therapeutic potential.
Properties
CAS No. |
5219-18-1 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-4-propylchromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-3-4-16-15-10-7-13(20)11-17(15)23-19(21)18(16)12-5-8-14(22-2)9-6-12/h5-11,20H,3-4H2,1-2H3 |
InChI Key |
FEMYLSRAIUUCNB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC |
5219-18-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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